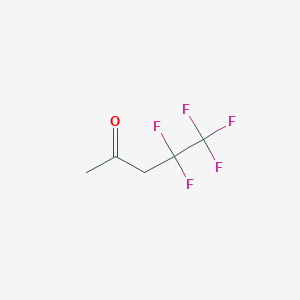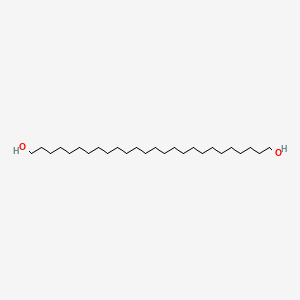
Boc-beta-Hoarg(Tos)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-beta-Hoarg(Tos)-OH is a synthetic compound often used in organic chemistry and biochemistry. The compound’s structure includes a Boc (tert-butoxycarbonyl) protecting group, a beta-hydroxyarginine (Hoarg) residue, and a tosyl (Tos) group. These functional groups make it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-beta-Hoarg(Tos)-OH typically involves multiple steps:
Protection of Arginine: The arginine residue is protected using the Boc group to prevent unwanted reactions at the amino group.
Hydroxylation: The beta position of the arginine is hydroxylated to introduce the hydroxy group.
Tosylation: The hydroxy group is then tosylated using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Boc-beta-Hoarg(Tos)-OH can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the tosyl group.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Boc-beta-Hoarg(Tos)-OH has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition or as a building block for peptides.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Boc-beta-Hoarg(Tos)-OH depends on its specific application. In enzyme inhibition, for example, it might interact with the active site of the enzyme, blocking its activity. The Boc and Tos groups can influence the compound’s reactivity and interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Boc-beta-Hoarg-OH: Lacks the tosyl group, making it less reactive in certain substitution reactions.
Boc-Arg(Tos)-OH: Lacks the hydroxy group, affecting its oxidation and reduction reactions.
Boc-beta-Hoarg(Tos)-OMe: Has a methoxy group instead of a hydroxy group, altering its reactivity.
Uniqueness
Boc-beta-Hoarg(Tos)-OH is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C19H30N4O6S |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
6-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C19H30N4O6S/c1-13-7-9-15(10-8-13)30(27,28)23-17(20)21-11-5-6-14(12-16(24)25)22-18(26)29-19(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,22,26)(H,24,25)(H3,20,21,23) |
Clave InChI |
RYHLUZMBVLFVPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-](/img/structure/B12098111.png)









![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)


